molecular formula C17H23N7 B7435533 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7435533
M. Wt: 325.4 g/mol
InChI Key: FXMBWFDTLIOZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of the protein tyrosine kinase (PTK) enzyme, Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the BCR signaling pathway. This results in decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their survival. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to inhibit other kinases in the BCR signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT, which are also important for B-cell survival and proliferation.
Biochemical and physiological effects:
1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has shown anti-inflammatory effects in preclinical models of inflammatory disorders, such as asthma and colitis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the BCR signaling pathway. 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has also shown efficacy in preclinical models of a wide range of diseases, making it a versatile tool for studying disease mechanisms and potential therapeutic targets. However, the limitations of using 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its relatively high cost and limited availability, as well as the need for specialized expertise in handling and administering small molecule inhibitors.

Future Directions

For the study of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine include further preclinical studies to evaluate its safety and efficacy in a wider range of diseases and patient populations. Clinical trials are currently underway to evaluate the safety and efficacy of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine in patients with CLL and MCL, and additional trials are planned for other B-cell malignancies and autoimmune diseases. Further studies are also needed to elucidate the mechanisms of action of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine and to identify potential biomarkers for patient selection and monitoring. Finally, the development of new small molecule inhibitors targeting BTK and other kinases in the BCR signaling pathway is an active area of research, with the goal of improving the efficacy and safety of these drugs for the treatment of a wide range of diseases.

Synthesis Methods

The synthesis of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentyl-4-nitropyrazole, which is then converted to 1-cyclopentylpyrazole-4-carboxylic acid. The acid is then coupled with 4-aminopyrazolo[3,4-d]pyrimidine in the presence of a coupling agent to yield the desired product, 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine. The synthesis of 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in B-cell malignancies. In vivo studies have shown that 1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine has potent anti-tumor activity in xenograft models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-17(2,3)24-16-14(9-21-24)15(18-11-19-16)22-12-8-20-23(10-12)13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMBWFDTLIOZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NC3=CN(N=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine

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